![molecular formula C17H20FN3O B15115812 [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that belongs to the class of quinazolines This compound is characterized by the presence of a fluoroquinazoline moiety attached to an octahydro-isoindole structure, with a methanol group at the 3a position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 6-fluoroquinazolin-4-one: This intermediate can be synthesized by reacting 2-aminobenzonitrile with fluoroacetic acid under acidic conditions.
Cyclization to form octahydro-isoindole: The 6-fluoroquinazolin-4-one is then subjected to a cyclization reaction with a suitable cyclizing agent, such as sodium hydride, to form the octahydro-isoindole structure.
Introduction of the methanol group:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol with a suitable catalyst like sodium methoxide.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as sterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol in fungi . This inhibition disrupts the cell membrane integrity of fungi, leading to their death. The compound’s unique structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluquinconazole: A similar compound with a fluoroquinazoline moiety, used as a fungicide.
6-fluoroquinazolin-4-one: An intermediate in the synthesis of various quinazoline derivatives.
Uniqueness
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20FN3O |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
[2-(6-fluoroquinazolin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C17H20FN3O/c18-13-4-5-15-14(7-13)16(20-11-19-15)21-8-12-3-1-2-6-17(12,9-21)10-22/h4-5,7,11-12,22H,1-3,6,8-10H2 |
Clé InChI |
XJTNDEMWWJAGHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CN(CC2C1)C3=NC=NC4=C3C=C(C=C4)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15115736.png)
![2-cyclopentyl-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15115738.png)
![3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15115739.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine](/img/structure/B15115763.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)
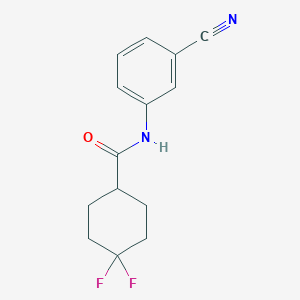
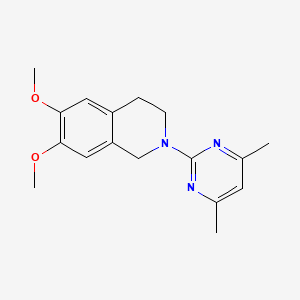
![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![1-{1-[(2,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15115801.png)
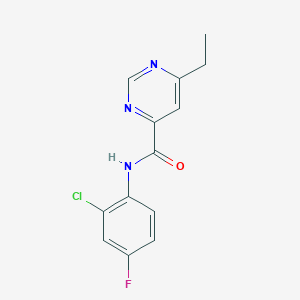
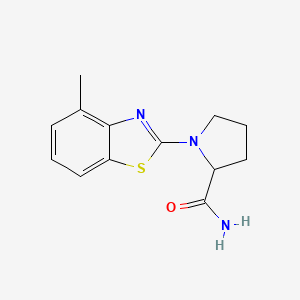
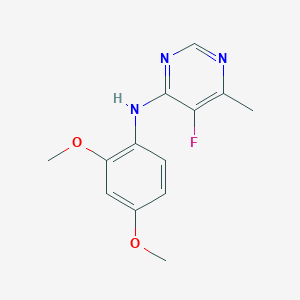
![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
